molecular formula C24H19N7O3 B5476668 (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile

Cat. No.: B5476668
M. Wt: 453.5 g/mol
InChI Key: LLAPPFVRCGDZFN-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a phenyl group through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the formation of the benzimidazole core, followed by the introduction of the propenenitrile bridge and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and phenylpropenenitrile analogs. Examples include:

  • Benzylamine
  • Phenylmethanamine
  • α-Aminotoluene

Uniqueness

What sets (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O3/c1-29-19-21(30(2)24(33)31(3)22(19)32)28-23(29)34-16-8-6-7-14(12-16)11-15(13-25)20-26-17-9-4-5-10-18(17)27-20/h4-12H,1-3H3,(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPPFVRCGDZFN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.